1H-Naphtho(2,3-d)triazole

Description

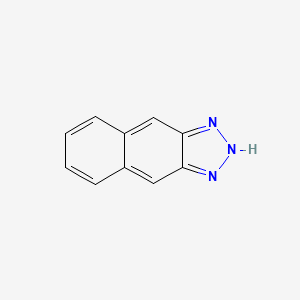

Structure

3D Structure

Properties

IUPAC Name |

2H-benzo[f]benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c1-2-4-8-6-10-9(11-13-12-10)5-7(8)3-1/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFXVRRBGNORBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=NNN=C3C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181403 | |

| Record name | 1H-Naphtho(2,3-d)triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269-12-5 | |

| Record name | 1H-Naphtho(2,3-d)triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000269125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Naphtho(2,3-d)triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1H-Naphtho[2,3-d]triazole

Executive Summary

1H-Naphtho[2,3-d]triazole is a heterocyclic compound featuring a naphthalene ring fused with a 1,2,3-triazole. This scaffold is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and its utility as a synthetic intermediate.[1][2] Derivatives of this core structure have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] This guide provides a comprehensive, technically detailed overview of the laboratory-scale synthesis, purification, and rigorous characterization of 1H-Naphtho[2,3-d]triazole, designed for researchers and professionals in chemical synthesis and drug development.

Introduction: The Scientific Rationale

The fusion of a naphthalene system with a triazole ring creates a rigid, planar molecule with unique electronic properties. The triazole moiety, in particular, is a valuable pharmacophore known for its ability to engage in hydrogen bonding and its metabolic stability, making it a privileged structure in drug design.[6][7] The synthesis of the parent 1H-Naphtho[2,3-d]triazole is a foundational starting point for the development of more complex derivatives. The most direct and established synthetic route involves the diazotization of 2,3-diaminonaphthalene, a classic transformation that yields the target heterocycle cleanly and efficiently.[8][9]

This document serves as a practical guide, detailing not just the procedural steps but the underlying chemical principles and the logic behind the chosen analytical methods required to confirm structural integrity and purity.

Synthesis: From Diamine to Triazole

The synthesis of 1H-Naphtho[2,3-d]triazole is achieved through the intramolecular cyclization of a diazonium salt formed from 2,3-diaminonaphthalene. This process is a variation of the diazotization reaction, a cornerstone of aromatic chemistry.[10][11]

Principle of the Reaction

The reaction proceeds in two conceptual stages. First, one of the primary amino groups of 2,3-diaminonaphthalene is converted into a diazonium salt by treatment with nitrous acid (HNO₂) at low temperatures.[12] The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid. The resulting diazonium salt is highly electrophilic. In the second stage, the neighboring, unreacted amino group acts as an intramolecular nucleophile, attacking the diazonium group to form a five-membered triazole ring and eliminating a proton.

Detailed Experimental Protocol

Materials:

-

2,3-Diaminonaphthalene

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

Deionized Water

-

Ethanol

-

Activated Charcoal

Procedure:

-

Dissolution: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2,3-diaminonaphthalene (1.0 eq) in a mixture of glacial acetic acid and water.

-

Acidification: Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add concentrated hydrochloric acid (2.5 eq) while maintaining the temperature below 5 °C. Stir until a fine, uniform suspension of the diamine salt is formed.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred suspension over 30-45 minutes. The key is to keep the internal temperature strictly between 0 °C and 5 °C to prevent the decomposition of the unstable diazonium salt and minimize side reactions.

-

Reaction & Cyclization: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The color of the reaction mixture may change, indicating the formation of the product.

-

Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the crude product thoroughly with copious amounts of cold water to remove residual acids and salts, followed by a small amount of cold ethanol to aid in drying.

-

Purification: The crude product is purified by recrystallization. Dissolve the solid in hot ethanol, treat with a small amount of activated charcoal to remove colored impurities, and filter while hot through a fluted filter paper. Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by filtration and dry them under vacuum to yield 1H-Naphtho[2,3-d]triazole as a crystalline solid.

Synthesis Mechanism Diagram

The mechanism involves the formation of a nitrosonium ion (NO⁺), electrophilic attack on the amine, and subsequent intramolecular cyclization.

Caption: Reaction mechanism for the synthesis of 1H-Naphtho[2,3-d]triazole.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A logical workflow ensures comprehensive analysis.

Characterization Workflow

Caption: Logical workflow for the characterization of synthesized product.

Expected Analytical Data

The following table summarizes the expected physicochemical and spectroscopic data for 1H-Naphtho[2,3-d]triazole.

| Property | Expected Value / Observation |

| Molecular Formula | C₁₀H₇N₃[13] |

| Molecular Weight | 169.18 g/mol [13] |

| Appearance | Off-white to light brown crystalline solid |

| Melting Point | ~187 °C[8][14] |

| ¹H NMR (DMSO-d₆) | Aromatic protons (6H) typically appear in the range of δ 7.5-8.5 ppm. The N-H proton of the triazole is a broad singlet, often deshielded (> δ 10 ppm). |

| ¹³C NMR (DMSO-d₆) | Signals corresponding to the 10 carbon atoms of the naphthyl system. Quaternary carbons involved in the fusion will have distinct chemical shifts. |

| FT-IR (KBr, cm⁻¹) | N-H stretch (broad, ~3100-3300), C=C aromatic stretch (~1600, ~1450), C-H aromatic stretch (>3000), N=N stretch (~1500). |

| Mass Spec. (EI) | Molecular Ion (M⁺) peak at m/z = 169.[15] |

| Purity (TLC) | A single spot on the TLC plate using an appropriate solvent system (e.g., Ethyl Acetate/Hexane) indicates high purity. |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for confirming the structure. The integration of the aromatic region should correspond to six protons. The key signal is the broad N-H proton, which confirms the presence of the triazole ring. Its chemical shift can be concentration-dependent and it may exchange with D₂O.

-

FT-IR Spectroscopy: The broad absorption band above 3100 cm⁻¹ is characteristic of the N-H stretching vibration, providing strong evidence for the triazole ring. The peaks in the 1450-1600 cm⁻¹ region confirm the aromatic nature of the naphthalene core.

-

Mass Spectrometry: The observation of the molecular ion peak at the correct mass-to-charge ratio (m/z = 169) confirms the molecular weight of the synthesized compound.[15]

Safety and Handling

-

2,3-Diaminonaphthalene: Is a suspected carcinogen and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, within a chemical fume hood.

-

Sodium Nitrite: Is an oxidizer and is toxic if ingested. Avoid contact with skin and eyes.

-

Acids: Concentrated HCl and glacial acetic acid are corrosive. Handle with care in a fume hood.

-

Diazonium Salts: Are thermally unstable and potentially explosive when isolated and dried. The procedure is designed to use the salt in situ at low temperatures to mitigate this hazard. Never allow the reaction temperature to rise uncontrollably.

Conclusion

This guide outlines a reliable and well-established method for the synthesis of 1H-Naphtho[2,3-d]triazole. The diazotization of 2,3-diaminonaphthalene provides a direct route to this important heterocyclic scaffold. Adherence to the detailed protocol, especially the strict temperature control during the diazotization step, is critical for achieving a high yield and purity. The described characterization workflow, employing a suite of analytical techniques, provides a robust framework for validating the structural identity and purity of the final product, ensuring its suitability for subsequent use in research and development.

References

-

Rasayan Journal of Chemistry. (2023). SYNTHESIS AND ANTICANCER EVALUATION OF NEW 1H- NAPHTHO[2,3-D] IMIDAZOLE-4,9-DIONE-1,2,3 TRIAZOLE HYBRIDS. Available at: [Link]

-

ResearchGate. (n.d.). Scheme-1: Synthesis of 1,2,3 triazole-1H-naphtho[2,3-d] imidazole-4,9-dione Hybrids. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-naphtho(2,3-d)triazole. PubChem. Available at: [Link]

-

LookChem. (n.d.). 1H-naphtho(2,3-d)triazole. Available at: [Link]

-

Nature. (2025). Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity. Scientific Reports. Available at: [Link]

-

Ji, X., et al. (1988). Mechanism for nitrosation of 2,3-diaminonaphthalene by Escherichia coli: enzymatic production of NO followed by O2-dependent chemical nitrosation. Applied and Environmental Microbiology, 54(7), 1791-4. Available at: [Link]

-

MDPI. (2023). Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. Available at: [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

-

Cureus. (n.d.). Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. Available at: [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

-

NIST. (n.d.). 1H-Naphtho[2,3-d][3][6][13]triazole. NIST WebBook. Available at: [Link]

-

GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. lookchem.com [lookchem.com]

- 9. Mechanism for nitrosation of 2,3-diaminonaphthalene by Escherichia coli: enzymatic production of NO followed by O2-dependent chemical nitrosation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. byjus.com [byjus.com]

- 11. Diazotisation [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 1H-naphtho(2,3-d)triazole | C10H7N3 | CID 123045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1H-naphtho(2,3-d)triazole CAS#: 269-12-5 [m.chemicalbook.com]

- 15. 1H-Naphtho[2,3-d][1,2,3]triazole [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1H-Naphtho(2,3-d)triazole

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Naphtho(2,3-d)triazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental determination and theoretical significance of key parameters such as solubility, melting point, acidity (pKa), and lipophilicity (logP). By integrating established analytical protocols with an understanding of their implications in molecular design and behavior, this guide serves as an essential resource for the effective characterization and application of this important naphthotriazole scaffold.

Introduction: The Significance of the 1H-Naphtho(2,3-d)triazole Scaffold

1H-Naphtho(2,3-d)triazole is a fused heterocyclic system incorporating a naphthalene ring and a 1,2,3-triazole moiety. This structural amalgamation imparts a unique combination of properties, making it a valuable pharmacophore and a versatile building block in various chemical applications. The 1,2,3-triazole ring, in particular, is recognized for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for other functional groups.[1] Derivatives of the naphthotriazole core have demonstrated a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[2][3]

A thorough understanding of the physicochemical properties of the parent 1H-Naphtho(2,3-d)triazole is paramount for the rational design of novel derivatives with optimized pharmacokinetic and pharmacodynamic profiles. Properties such as solubility, lipophilicity, and ionization state directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical determinants of a drug candidate's success.[4] This guide provides a detailed examination of these properties and the experimental methodologies for their determination.

Synthesis of 1H-Naphtho(2,3-d)triazole

The synthesis of 1H-Naphtho(2,3-d)triazole is most commonly achieved through the reaction of 2,3-diaminonaphthalene with a diazotizing agent, such as sodium nitrite, in an acidic medium. This classical approach provides a straightforward and efficient route to the desired tricycle.

Experimental Protocol: Synthesis from 2,3-Diaminonaphthalene

Materials:

-

2,3-Diaminonaphthalene

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Distilled Water

-

Ethanol

-

Standard laboratory glassware (beakers, flasks, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve a known quantity of 2,3-diaminonaphthalene in dilute hydrochloric acid with gentle stirring.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

-

Diazotization: While maintaining the low temperature and stirring vigorously, slowly add a solution of sodium nitrite in distilled water dropwise. The addition rate should be controlled to keep the temperature below 5 °C.

-

Reaction Monitoring: Continue stirring the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours) after the addition of sodium nitrite is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Once the reaction is complete, the precipitated product can be collected by vacuum filtration using a Buchner funnel.

-

Purification: The crude product is washed with cold distilled water and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 1H-Naphtho(2,3-d)triazole.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for 1H-Naphtho(2,3-d)triazole.

Core Physicochemical Properties

The following sections detail the key physicochemical properties of 1H-Naphtho(2,3-d)triazole, their importance in a drug discovery context, and the experimental procedures for their determination.

Molecular Formula and Weight

These fundamental properties are essential for all subsequent calculations and experimental designs.

Melting Point

The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice forces. A sharp melting range is characteristic of a pure crystalline solid.

-

Reported Melting Point: 187 °C[5]

This method relies on heating a small sample of the compound in a capillary tube and observing the temperature range over which it melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Finely powder a small amount of 1H-Naphtho(2,3-d)triazole.[6]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.[7] Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The sample height should be 2-3 mm.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.[7]

-

Rapid Heating (Optional): For an unknown compound, a rapid heating rate can be used to determine an approximate melting point.

-

Accurate Determination: For a precise measurement, heat the sample at a slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.[7]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).[7]

Diagram of Melting Point Determination Workflow:

Caption: Workflow for capillary melting point determination.

Solubility

Aqueous solubility is a crucial factor for drug absorption and distribution. Poor solubility can lead to low bioavailability and hinder the development of a compound into a viable drug.

-

Reported Solubility: Slightly soluble in DMSO and Methanol.[5]

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[1]

Materials:

-

1H-Naphtho(2,3-d)triazole

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, DMSO, methanol)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Sample Preparation: Add an excess amount of 1H-Naphtho(2,3-d)triazole to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.[1]

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[1]

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantification: Determine the concentration of 1H-Naphtho(2,3-d)triazole in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Diagram of Shake-Flask Solubility Workflow:

Caption: Workflow for shake-flask solubility determination.

Acidity Constant (pKa)

The pKa value indicates the extent of ionization of a compound at a given pH. The ionization state of a drug molecule significantly affects its solubility, permeability, and interaction with biological targets.

-

Predicted pKa: 8.38 ± 0.30[5]

This method is suitable for compounds that possess a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon ionization.[8]

Materials:

-

1H-Naphtho(2,3-d)triazole

-

A series of buffers with known pH values spanning the expected pKa range

-

UV-Vis spectrophotometer

-

96-well microtiter plates (for high-throughput screening) or quartz cuvettes

-

DMSO (for stock solution)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 1H-Naphtho(2,3-d)triazole in DMSO.[8]

-

Sample Preparation: In a 96-well plate or individual cuvettes, add a small, fixed amount of the stock solution to a series of buffers with different pH values.[8] Ensure the final DMSO concentration is low (e.g., ≤2% v/v) to minimize its effect on the pKa.

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.[8]

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH of the buffer.

-

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.[9]

Diagram of Spectrophotometric pKa Determination Workflow:

Caption: Workflow for spectrophotometric pKa determination.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter that influences a drug's permeability across biological membranes and its interaction with proteins.

-

Predicted XLogP3: 2.3[4]

Similar to the solubility determination, the shake-flask method is a classical approach to measure logP.[10]

Materials:

-

1H-Naphtho(2,3-d)triazole

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC, UV-Vis)

Procedure:

-

Preparation of Phases: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.

-

Partitioning: Dissolve a known amount of 1H-Naphtho(2,3-d)triazole in one of the phases. Add a known volume of this solution to a centrifuge tube containing a known volume of the other phase.

-

Equilibration: Tightly cap the tube and vortex it for a set period to ensure thorough mixing and partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the tube to achieve a clear separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Diagram of Shake-Flask logP Determination Workflow:

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. 1H-Naphtho[2,3-d][1,2,3]triazole [webbook.nist.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. 1H-naphtho(2,3-d)triazole | C10H7N3 | CID 123045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. byjus.com [byjus.com]

- 7. jove.com [jove.com]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ishigirl.tripod.com [ishigirl.tripod.com]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Spectroscopic Characterization of 1H-Naphtho(2,3-d)triazole: A Technical Guide for Researchers

Introduction

1H-Naphtho(2,3-d)triazole, a fused heterocyclic system, represents a core structural motif in medicinal chemistry and materials science. Its rigid, planar structure and the presence of multiple nitrogen atoms make it an attractive scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the rational design of its derivatives. This technical guide provides a comprehensive analysis of the spectroscopic signature of 1H-Naphtho(2,3-d)triazole, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The methodologies and interpretations presented herein are grounded in established principles and validated through available experimental data and comparative analysis with structurally related compounds.

Molecular Structure and Isomerism

1H-Naphtho(2,3-d)triazole possesses the molecular formula C₁₀H₇N₃ and a molecular weight of approximately 169.18 g/mol .[1] The structure consists of a naphthalene ring system fused to a 1,2,3-triazole ring. It is important to note the potential for tautomerism in the triazole ring, which can influence its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Experimental Protocol: NMR Analysis

A robust NMR analysis of 1H-Naphtho(2,3-d)triazole necessitates careful sample preparation and the selection of appropriate instrumental parameters.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the purified 1H-Naphtho(2,3-d)triazole sample.

- Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

- Ensure complete dissolution to obtain a homogeneous solution.

2. Instrumentation and Data Acquisition:

- Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

- Acquire a ¹H NMR spectrum to determine the proton chemical shifts, coupling constants, and integration.

- Acquire a ¹³C NMR spectrum, typically with proton decoupling, to identify the number of unique carbon environments.

- For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

¹H NMR Spectral Analysis (Predicted and Comparative)

The ¹H NMR spectrum is expected to exhibit signals corresponding to the seven protons of the naphthyl system and the N-H proton of the triazole ring. The protons on the naphthalene moiety will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the fused triazole ring.

Expected ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4, H-9 | ~ 8.0 - 8.5 | s | - |

| H-6, H-7 | ~ 7.8 - 8.2 | m | |

| H-5, H-8 | ~ 7.4 - 7.8 | m | |

| NH (triazole) | ~ 14.0 - 15.0 | br s | - |

Note: These are predicted values and may vary based on solvent and experimental conditions. The broad singlet for the NH proton is due to proton exchange and quadrupole broadening from the adjacent nitrogen atoms.

¹³C NMR Spectral Analysis (Predicted and Comparative)

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. We anticipate ten distinct carbon signals, corresponding to the ten carbon atoms in the 1H-Naphtho(2,3-d)triazole structure.

Expected ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4a, C-8a | ~ 140 - 150 |

| C-3a, C-9a | ~ 130 - 140 |

| C-4, C-9 | ~ 125 - 135 |

| C-6, C-7 | ~ 120 - 130 |

| C-5, C-8 | ~ 110 - 120 |

Note: These are predicted values. The chemical shifts of the quaternary carbons fused to the triazole ring (C-3a, C-9a) are expected to be in the lower field region of the aromatic carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes.

Experimental Protocol: FT-IR Analysis

1. Sample Preparation:

- For solid samples, the KBr (potassium bromide) pellet method is commonly employed. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

- Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires minimal sample preparation.

2. Data Acquisition:

- An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

- A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

IR Spectral Interpretation

The IR spectrum of 1H-Naphtho(2,3-d)triazole is expected to display characteristic absorption bands corresponding to the vibrations of the aromatic C-H and C=C bonds, as well as the N-H and N=N bonds of the triazole ring.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~ 3100 - 3000 | Aromatic C-H stretch | Medium |

| ~ 1620 - 1580 | C=C aromatic ring stretch | Medium to Strong |

| ~ 1500 - 1450 | C=C aromatic ring stretch | Medium to Strong |

| ~ 1250 - 1100 | In-plane C-H bending | Medium |

| ~ 900 - 675 | Out-of-plane C-H bending | Strong |

| ~ 3400 - 3200 | N-H stretch (broad) | Medium |

| ~ 1600 - 1550 | N=N stretch | Medium to Weak |

Note: The N-H stretching band is often broad due to hydrogen bonding in the solid state. A study on the vibrational spectra of triazoles and benzotriazoles provides a basis for the assignment of these characteristic bands.[2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

1. Ionization Method:

- Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, providing a characteristic fragmentation pattern.

- Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds, often yielding the protonated molecular ion [M+H]⁺.

2. Mass Analyzer:

- A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap.

Mass Spectral Analysis

The electron ionization mass spectrum of 1H-Naphtho(2,3-d)triazole is available from the NIST WebBook.[3]

Key Features of the EI Mass Spectrum:

-

Molecular Ion Peak (M⁺): The spectrum displays a prominent molecular ion peak at m/z = 169, which corresponds to the molecular weight of 1H-Naphtho(2,3-d)triazole (C₁₀H₇N₃).[3]

-

Major Fragmentation Pathways: The fragmentation of the triazole ring is a key feature. A characteristic loss of a neutral nitrogen molecule (N₂) from the molecular ion is expected, leading to a fragment ion at m/z = 141. Further fragmentation of the naphthalene moiety can also be observed. The fragmentation of 1,2,3-triazoles often involves the elimination of N₂ and subsequent rearrangements.[4]

Table of Key Mass Spectral Data:

| m/z | Proposed Fragment |

| 169 | [M]⁺ (Molecular Ion) |

| 141 | [M - N₂]⁺ |

| 114 | [C₉H₆]⁺ |

Sources

- 1. 1H-naphtho(2,3-d)triazole | C10H7N3 | CID 123045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H-Naphtho[2,3-d][1,2,3]triazole [webbook.nist.gov]

- 4. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Crystal Structure of 1H-Naphtho(2,3-d)triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure of 1H-Naphtho(2,3-d)triazole derivatives. Moving beyond a simple recitation of facts, this document delves into the causal relationships between molecular architecture, solid-state packing, and the functional properties of these compounds, offering valuable insights for researchers in medicinal chemistry, materials science, and drug development.

The 1H-Naphtho(2,3-d)triazole Scaffold: A Privileged Structure in Modern Chemistry

The 1H-Naphtho(2,3-d)triazole core is a rigid, planar heterocyclic system that has garnered significant attention due to its versatile applications. The fusion of a naphthalene ring with a 1,2,3-triazole moiety creates a unique electronic and structural framework, making it a privileged scaffold in the design of novel bioactive molecules and functional materials.[1] Its derivatives have shown promise as potent inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key targets in cancer immunotherapy.[2] Furthermore, the inherent fluorescence of the naphthotriazole system has led to its exploration in the development of optical brighteners and fluorescent probes.[1]

The biological activity and photophysical properties of these derivatives are intrinsically linked to their three-dimensional structure and intermolecular interactions in the solid state. Therefore, a thorough understanding of their crystal structure is paramount for rational drug design and the engineering of new materials with tailored functionalities.

Synthetic Pathways to Naphthotriazole Derivatives: A Methodological Overview

The synthesis of 1H-Naphtho(2,3-d)triazole and its derivatives can be approached through several strategic pathways. A common and effective method involves the diazotization of an appropriate aniline derivative, followed by an azo coupling reaction with an aminonaphthalene derivative. The subsequent oxidative cyclization, often facilitated by copper acetate, yields the desired triazole ring.[1]

A particularly powerful and widely adopted strategy for the synthesis of more complex derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, enabling the modular assembly of diverse molecular architectures.

Below is a representative experimental protocol for the synthesis of a complex 1H-naphtho[2,3-d]imidazole-4,9-dione-1,2,3-triazole hybrid, illustrating the practical application of these synthetic principles.

Experimental Protocol: Synthesis of 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-naphtho[2,3-d]imidazole-4,9-dione Derivatives

This protocol is adapted from a published procedure and demonstrates a multi-step synthesis culminating in a CuAAC reaction.

Step 1: Synthesis of Precursors

The synthesis begins with the preparation of the key intermediates: 1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione and various aryl azides. These precursors are typically synthesized according to established literature procedures.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

-

To a 50 mL round-bottom flask, add 1-(prop-2-yn-1-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione (1 mmol), the desired aryl azide (1.6 mmol), and copper(I) iodide (CuI) (0.1 mmol).

-

Add 10 mL of tetrahydrofuran (THF) to the flask.

-

Stir the reaction mixture under reflux at 60°C for 8 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under vacuum to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (60-120 mesh) using a mixture of ethyl acetate and hexane (4:6) as the eluent to yield the pure target compound.

This robust protocol highlights the modularity of the click chemistry approach, allowing for the generation of a library of derivatives by simply varying the aryl azide starting material.

Crystallographic Analysis: Unveiling the Solid-State Architecture

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional arrangement of atoms and molecules in the crystalline state. This information is crucial for understanding the structure-property relationships of 1H-Naphtho(2,3-d)triazole derivatives.

General Crystallization Methodology: Slow Evaporation

A commonly employed and effective method for obtaining high-quality single crystals suitable for X-ray diffraction is slow evaporation.

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, or a mixture of ethyl acetate and hexane) to form a nearly saturated solution.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial.

-

Cover the vial in a manner that allows for slow evaporation of the solvent. This can be achieved by covering the opening with parafilm and piercing it with a few small holes.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Allow the solvent to evaporate slowly over a period of several days to weeks, during which time crystals should form.

The choice of solvent is critical and often requires empirical screening to find the optimal conditions for crystal growth.

Case Study: Crystal Structure of a Phenyl-Substituted Naphthotriazole Derivative

Table 1: Crystallographic Data for a Representative Triazole Derivative

| Parameter | Value |

| Chemical Formula | C₉H₁₀N₄S |

| Formula Weight | 206.27 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.996(1) |

| b (Å) | 7.582(2) |

| c (Å) | 11.143(1) |

| α (°) | 73.16(1) |

| β (°) | 89.65(2) |

| γ (°) | 87.88(1) |

| Volume (ų) | 484.52(3) |

| Z | 2 |

| Density (calculated) (Mg/m³) | 1.414 |

Data for 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole[4]

Structure-Property Relationships: From Molecular Packing to Function

The arrangement of molecules in the crystal lattice, or crystal packing, is dictated by a complex interplay of intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces.[5] These interactions significantly influence the macroscopic properties of the material, including its biological activity and photophysical characteristics.

Impact on Biological Activity

In the context of drug development, the crystal structure provides invaluable information about the conformation of the molecule and its potential binding modes with a biological target.[5] The specific arrangement of functional groups and the overall shape of the molecule, as determined by X-ray crystallography, are critical for molecular recognition by enzymes and receptors.

For 1H-Naphtho(2,3-d)triazole derivatives that act as enzyme inhibitors, the crystal structure can reveal key pharmacophoric features and guide the design of next-generation analogs with improved potency and selectivity. The intermolecular interactions observed in the crystal can also provide insights into the types of interactions that may be important for binding to the active site of a protein.[5]

Influence on Photophysical Properties

The fluorescence properties of naphthotriazole derivatives are highly sensitive to their solid-state environment.[6] The degree of intermolecular π-π stacking and the presence of other non-covalent interactions can significantly affect the fluorescence quantum yield and emission wavelength. In some cases, strong intermolecular interactions can lead to quenching of fluorescence, while in other arrangements, they can lead to the formation of excimers or exciplexes with distinct emission properties. A thorough understanding of the crystal packing is therefore essential for the rational design of fluorescent materials with desired emission characteristics for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.[6]

Future Directions and Conclusion

The study of the crystal structure of 1H-Naphtho(2,3-d)triazole derivatives is a rapidly evolving field with significant potential for impact in both medicine and materials science. Future research should focus on the systematic crystallographic analysis of a broader range of derivatives to establish a comprehensive structure-property relationship database. This will enable the development of predictive models that can guide the design of new compounds with optimized biological activity and photophysical properties.

Visualizations

Figure 1: General synthetic pathway to 1H-Naphtho(2,3-d)triazole derivatives.

Figure 2: Relationship between crystal structure and functional properties.

References

-

SYNTHESIS AND ANTICANCER EVALUATION OF NEW 1H-NAPHTHO[2,3-D] IMIDAZOLE-4,9-DIONE-1,2,3 TRIAZOLE HYBRIDS. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

1H-naphtho(2,3-d)triazole | C10H7N3 | CID 123045. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Naphthotriazole derivatives: synthesis and fluorescence properties. (n.d.). Universidade do Minho. Retrieved January 16, 2026, from [Link]

- Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (2024). International Journal of Drug Delivery Technology, 14(4), 1335-1341.

-

Synthesis of 2-aryl-1H-naphtho[2,3-d]imidazole derivatives (1–15). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

- López-Vallejo, F., Castillo, R., Yépez-Mulia, L., & Medina-Franco, J. L. (2011). Benzotriazoles and indazoles are scaffolds with biological activity against Entamoeba histolytica. Journal of biomolecular screening, 16(8), 862–868.

-

2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-(4-nitro-2-sulfophenyl)ethenyl]- | C24H13N4Na3O11S3 | CID 172397. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Naphthotriazole derivatives: Synthesis and fluorescence properties | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

- Crystal-packing modes determine the solid-state ESIPT fluorescence in highly dipolar 2′-hydroxychalcones. (2021). Journal of Materials Chemistry C, 9(33), 10839-10848.

-

Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][1][3][7]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO). (2020). European Journal of Medicinal Chemistry, 207, 112703.

- Grześkiewicz, A. M., Stefański, T., & Kubicki, M. (2021). Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. Molecules (Basel, Switzerland), 26(10), 3024.

- Crystal Structures of two Triazole Derivatives. (2010). Molecular Crystals and Liquid Crystals, 393(1), 67-73.

- Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. (2021). Molecules, 26(10), 3024.

-

Predicting fluorescence to singlet oxygen generation quantum yield ratio for BODIPY dyes using QSPR and machine learning. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]

-

(PDF) Crystal Structures of two Triazole Derivatives. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

- Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (2020). Molecules, 25(18), 4236.

- Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. (2021). Molecules, 26(13), 4035.

-

Guide for crystallization. (n.d.). Retrieved January 16, 2026, from [Link]

-

1H-naphtho[2,3-d][1][3][7]triazole-4,9-dione. (2025). ChemSynthesis. Retrieved January 16, 2026, from [Link]

-

Weak Intermolecular Interactions in a Series of Bioactive Oxazoles. (2021). Semantic Scholar. Retrieved January 16, 2026, from [Link]9e9e9e9)

Sources

- 1. repositorium.uminho.pt [repositorium.uminho.pt]

- 2. Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Crystal-packing modes determine the solid-state ESIPT fluorescence in highly dipolar 2′-hydroxychalcones - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. 1H-naphtho(2,3-d)triazole | C10H7N3 | CID 123045 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of 1H-Naphtho[2,3-d]triazoles: A Technical Guide to Synthesis, Biological Evaluation, and Mechanistic Insights

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel molecular entities with superior efficacy and safety profiles is paramount. Among the myriad of heterocyclic scaffolds, the 1H-naphtho[2,3-d]triazole core has emerged as a structure of significant interest. Its rigid, planar geometry, coupled with its unique electronic properties, provides a versatile platform for the design of potent and selective therapeutic agents. This technical guide, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the synthesis, diverse biological activities, and underlying mechanisms of action of novel 1H-naphtho[2,3-d]triazole compounds. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic framework for the rational design and evaluation of this promising class of molecules.

I. The Synthetic Keystone: Constructing the 1H-Naphtho[2,3-d]triazole Core

The therapeutic potential of any compound class is fundamentally tethered to the accessibility and versatility of its synthetic routes. The construction of the 1H-naphtho[2,3-d]triazole scaffold and its derivatives is a testament to the elegance and power of modern organic synthesis. A prevalent and effective method involves the cyclization of 2,3-diaminonaphthalene with a suitable diazotizing agent, followed by derivatization to introduce diverse functionalities. A more contemporary and highly efficient approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the facile linkage of the naphthotriazole core to a wide array of molecular fragments.[1]

Exemplary Synthetic Protocol: Synthesis of 1-Aryl-1H-naphtho[2,3-d][2][3][4]triazole-4,9-diones

This protocol outlines a general procedure for the synthesis of 1-aryl-1H-naphtho[2,3-d][2][3][4]triazole-4,9-dione derivatives, a class of compounds that has demonstrated significant anticancer activity.[2]

Step 1: Synthesis of 2-amino-3-bromonaphthalene-1,4-dione

-

To a solution of 2,3-diaminonaphthalene in a suitable organic solvent (e.g., dichloromethane), add N-bromosuccinimide (NBS) portion-wise at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-amino-3-bromonaphthalene-1,4-dione.

Step 2: Synthesis of 2-azido-3-bromonaphthalene-1,4-dione

-

Dissolve 2-amino-3-bromonaphthalene-1,4-dione in a mixture of acetic acid and sulfuric acid at 0°C.

-

Add a solution of sodium azide in water dropwise to the reaction mixture, maintaining the temperature below 5°C.

-

Stir the reaction for 1-2 hours at 0°C.

-

Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to yield 2-azido-3-bromonaphthalene-1,4-dione.

Step 3: Synthesis of 1-Aryl-1H-naphtho[2,3-d][2][3][4]triazole-4,9-diones

-

To a solution of 2-azido-3-bromonaphthalene-1,4-dione and a substituted arylboronic acid in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).

-

Heat the reaction mixture to reflux and stir for 12-24 hours under an inert atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 1-aryl-1H-naphtho[2,3-d][2][3][4]triazole-4,9-dione.

Caption: Anticancer mechanisms of 1H-Naphtho[2,3-d]triazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1H-naphtho[2,3-d]triazole compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Data Presentation: In Vitro Anticancer Activity

| Compound ID | Cell Line | IC50 (µM) [1] |

| 10a | MCF-7 (Breast) | 1.2 |

| HeLa (Cervical) | 2.5 | |

| A-549 (Lung) | 3.1 | |

| 10c | MCF-7 (Breast) | 1.8 |

| HeLa (Cervical) | 3.2 | |

| A-549 (Lung) | 4.0 | |

| 10g | MCF-7 (Breast) | 2.1 |

| HeLa (Cervical) | 4.5 | |

| A-549 (Lung) | 5.2 | |

| 10k | MCF-7 (Breast) | 1.5 |

| HeLa (Cervical) | 2.8 | |

| A-549 (Lung) | 3.6 |

B. Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases. Naphtho-triazoles have demonstrated promising anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. [5] Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). [5]Some derivatives also exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins, potent inflammatory mediators.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

Protein denaturation is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit thermally induced protein denaturation. [3][4]

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

-

Incubation: Incubate the reaction mixture at 37°C for 15 minutes.

-

Heating: Induce denaturation by heating the mixture at 70°C for 5 minutes.

-

Cooling and Absorbance Measurement: After cooling, measure the absorbance of the turbid solution at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

C. Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. The exploration of novel antimicrobial agents is therefore of utmost importance. Some 1H-naphtho[2,3-d]triazole derivatives have shown promising activity against various bacterial and fungal strains.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

III. Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogs. For 1-aryl-1H-naphtho[2,3-d]t[2][3][4]riazole-4,9-dione derivatives, SAR studies have revealed that the nature and position of substituents on the aryl ring significantly influence their biological activity. [2]For instance, the presence of electron-withdrawing groups, such as halogens, at the meta- and para-positions of the phenyl ring often leads to enhanced anticancer activity. [2]This suggests that electronic and steric factors play a critical role in the interaction of these compounds with their biological targets.

IV. Future Directions and Concluding Remarks

The 1H-naphtho[2,3-d]triazole scaffold represents a highly promising platform for the development of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this core, make it an attractive area for further investigation. Future research should focus on:

-

Lead Optimization: Further exploration of the SAR to design next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities to identify novel targets and pathways.

-

In Vivo Efficacy Studies: Evaluation of the most promising candidates in relevant animal models of disease to translate in vitro findings into in vivo efficacy.

References

-

Pan, S., Zhou, Y., Wang, Q., Wang, Y., Tian, C., Wang, T., ... & Li, L. (2020). Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d]t[2][3][4]riazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO). European Journal of Medicinal Chemistry, 207, 112703. [Link]

-

Chandra, S., Kumar, P., & Kumar, A. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT, 10(4). [Link]

-

Wadher, K. J., P. R. Kauthale, and M. A. Tembhurne. "In vitro assays to investigate the anti-inflammatory activity of herbal extracts." (2024). [Link]

-

Pan, S., Zhou, Y., Wang, Q., Wang, Y., Tian, C., Wang, T., ... & Li, L. (2020). Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d]t[2][3][4]riazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO). European journal of medicinal chemistry, 207, 112703. [Link]

-

Reddy, T. S., & Kumar, M. S. (2016). SYNTHESIS AND ANTICANCER EVALUATION OF NEW 1HNAPHTHO[2,3-D] IMIDAZOLE-4,9-DIONE-1,2,3 TRIAZOLE HYBRIDS. ResearchGate. [Link]

-

Saeed, A., Shahid, M., & Khurshid, S. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 9, 747436. [Link]

-

Martinez-Gonzalez, B., et al. "In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs." International Journal of Molecular Sciences 24.18 (2023): 14008. [Link]

-

Huang, Y., Li, Y., & Li, J. (2023). Guidelines for the in vitro determination of anti‐inflammatory activity. Food Science & Nutrition, 11(10), 5795-5807. [Link]

-

Wujec, M. (2021). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Applied Sciences, 11(3), 1180. [Link]

-

Wujec, M. (2021). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Applied Sciences, 11(21), 10385. [Link]

-

Abdel-Wahab, B. F., et al. "Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial of properties investigation." Journal of the Iranian Chemical Society (2024): 1-13. [Link]

-

Patel, D. H., et al. "141 Preparation and Biological Screening of Novel Heterocyclic Compounds." International Journal of Trend in Scientific Research and Development (IJTSRD) 6.5 (2022): 1234-1239. [Link]

-

Youssif, B. G., et al. "Novel 1, 2, 4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies." Bioorganic chemistry 76 (2018): 284-293. [Link]

-

Patel, K. D., et al. "Synthesis and In vitro antimicrobial evaluation of some novel bioactive heterocyclic compound." Der Pharma Chemica 3.6 (2011): 494-502. [Link]

-

Reddy, T. S., & Kumar, M. S. (2016). Synthesis and anticancer evaluation of new 1H-naphtho[2,3-d]imidazole-4,9-dione-1,2,3-triazole hybrids. Rasayan Journal of Chemistry, 9(3), 333-341. [Link]

-

Reddy, T. S., et al. "SYNTHESIS AND ANTICANCER EVALUATION OF NEW 1HNAPHTHO [2, 3-D] IMIDAZOLE-4, 9-DIONE-1, 2, 3 TRIAZOLE HYBRIDS." ResearchGate (2016). [Link]

-

National Center for Biotechnology Information. "1H-naphtho(2,3-d)triazole." PubChem, [Link].

-

Perković, I., et al. "Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho-and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study." International journal of molecular sciences 24.19 (2023): 14676. [Link]

-

Wang, Y., et al. "Bifunctional Naphtho [2, 3-d] [2][3][4]triazole-4, 9-dione Compounds Exhibit Antitumor Effects In Vitro and In Vivo by Inhibiting Dihydroorotate Dehydrogenase and Inducing Reactive Oxygen Species Production." Journal of medicinal chemistry 63.14 (2020): 7633-7652. [Link]

-

Al-Masoudi, N. A., et al. "Synthesis and Characterization of 1, 2, 3-Triazole Derivatives from D-Mannitol." Journal of Education for Pure Science-University of Thi-Qar 12.4 (2022). [Link]

-

Perković, I., et al. "Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho-and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study." International journal of molecular sciences 24.19 (2023): 14676. [Link]

-

de Oliveira, R. B., et al. "Synthesis of 1H-1, 2, 3-triazoles-linked to 2, 3-dihydronaphtho [1, 2-b] furan-4, 5-dione." ResearchGate (2018). [Link]

-

Perković, I., et al. "New Thienobenzo/Naphtho-Triazoles as Butyrylcholinesterase Inhibitors: Design, Synthesis and Computational Study." FULIR (2023). [Link]

-

Kumar, R., et al. "New Methods for Synthesis of 1, 2, 3-Triazoles: A Review." Polycyclic Aromatic Compounds 42.5 (2022): 2248-2281. [Link]

-

El-Gamal, M. I., et al. "Reported 1, 2, 3-triazole scaffolds as multi-target enzyme inhibitors." ResearchGate (2023). [Link]

-

Avula, S. R., et al. "Synthesis of New 1H-1, 2, 3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors." Frontiers in chemistry 7 (2019): 743. [Link]

Sources

- 1. SYNTHESIS AND ANTICANCER EVALUATION OF NEW 1HNAPHTHO[2,3-D] IMIDAZOLE-4,9-DIONE-1,2,3 TRIAZOLE HYBRIDS | Semantic Scholar [semanticscholar.org]

- 2. Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 5. Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study [mdpi.com]

The Ascendant Role of 1H-Naphtho[2,3-d]triazoles in Modern Enzyme Inhibition: A Technical Guide for Drug Discovery

The Ascendant Role of 1H-Naphtho[2,3-d][1][2][3]triazoles in Modern Enzyme Inhibition: A Technical Guide for Drug Discovery

This guide provides an in-depth exploration of 1H-Naphtho[2,3-d]triazole derivatives, a burgeoning class of heterocyclic compounds demonstrating significant promise as potent and selective enzyme inhibitors. We will delve into the synthetic rationale, dissect the nuanced structure-activity relationships (SAR), and illuminate the mechanisms of action against critical oncology and metabolic enzyme targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

The Strategic Advantage of the Naphthotriazole Scaffold

The 1H-Naphtho[2,3-d]triazole core, a rigid, planar system, offers a unique combination of properties that make it an exceptional starting point for inhibitor design. Its extended aromaticity allows for significant π-π stacking interactions within enzyme active sites, while the triazole moiety provides strategically positioned hydrogen bond donors and acceptors. This scaffold can be considered a "privileged" structure in medicinal chemistry, as its derivatives have shown activity against a wide array of biological targets.[1][2][3] The true power of this scaffold, however, lies in its synthetic tractability, particularly through modern synthetic methodologies like copper-catalyzed azide-alkyne cycloaddition ("click" chemistry), which allows for the rapid generation of diverse chemical libraries.[1][4] This facilitates extensive exploration of the chemical space around the core, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies: Building the Naphthotriazole Core and its Analogs

The construction of 1H-Naphtho[2,3-d]triazole derivatives typically involves a multi-step sequence, often culminating in a cyclization reaction to form the triazole ring. A common and efficient method involves the reaction of 2,3-diaminonaphthalene with a diazotizing agent. For the synthesis of more complex, substituted derivatives, particularly those with aryl groups on the triazole nitrogen, "click" chemistry has become the gold standard.[1][5]

Representative Synthetic Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the synthesis of N-substituted 1H-Naphtho[2,3-d]triazole-4,9-dione derivatives, a class of compounds that has shown significant activity as enzyme inhibitors.[6][1]

Step 1: Synthesis of the Azide Precursor.

-

The synthesis often begins with a suitable naphthoquinone starting material.

-

Introduction of an azide functionality is typically achieved via nucleophilic substitution of a leaving group (e.g., a halide) with sodium azide.

Step 2: Synthesis of the Alkyne Coupling Partner.

-

A diverse range of terminal alkynes can be synthesized or are commercially available. The choice of alkyne is crucial for exploring the structure-activity relationship.

Step 3: The "Click" Reaction.

-

Dissolve the azide precursor (1.0 equivalent) and the terminal alkyne (1.1 equivalents) in a suitable solvent system, such as a mixture of t-BuOH and water.

-

Add a copper(II) sulfate solution (0.1 equivalents) and sodium ascorbate (0.2 equivalents) to the reaction mixture. The sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1,2,3-triazole derivative.

The elegance of this approach lies in its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it ideal for generating libraries of analogs for screening.[5]

Key Enzyme Targets and Mechanisms of Inhibition

Derivatives of the 1H-Naphtho[2,3-d]triazole scaffold have demonstrated potent inhibitory activity against several key enzyme classes implicated in a range of diseases, most notably cancer.

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)

IDO1 and TDO are critical immune checkpoint enzymes that catalyze the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway.[6] By depleting tryptophan and producing immunomodulatory kynurenine metabolites, these enzymes suppress T-cell-mediated immune responses, allowing tumors to evade immune surveillance.[6] Dual inhibition of IDO1 and TDO is therefore a highly sought-after strategy in cancer immunotherapy.

1-Aryl-1H-naphtho[2,3-d][6][1]triazole-4,9-dione derivatives have emerged as a novel class of potent dual IDO1/TDO inhibitors.[6] Extensive structure-activity relationship (SAR) studies have revealed that substitution on the 1-phenyl ring is critical for inhibitory activity. For instance, the compound 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d][6][1]triazole-4,9-dione (compound 38) displayed remarkable potency with IC50 values of 5 nM for IDO1 and 4 nM for TDO.[6] This compound showed significant in vivo anti-tumor activity in mouse models with no apparent toxicity, highlighting its potential as a lead compound for cancer immunotherapy.[6]

Oncogenic Kinases

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer.[7] The 1,4-naphthoquinone moiety, often found in these triazole hybrids, is a known scaffold for kinase inhibitors.[7][8]

Hybrids of 1,4-naphthoquinone and 1,2,3-triazole have been designed as multi-kinase inhibitors, with a particular focus on Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[7] These compounds have shown considerable antiproliferative activity against various cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[7] The design strategy often involves linking the 1,4-naphthoquinone core to various substituted aryl groups via the triazole linker, allowing for the exploration of interactions within the ATP-binding pocket of the target kinase.[7][8]

Dihydroorotate Dehydrogenase (hDHODH)

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.[9] As such, hDHODH is an attractive target for cancer therapy. Bifunctional compounds featuring the naphtho[2,3-d][6][1]triazole-4,9-dione scaffold have been developed as potent hDHODH inhibitors.[9] These compounds not only inhibit the enzymatic activity of hDHODH but also induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction, apoptosis, and cell cycle arrest in cancer cells.[9] Optimized derivatives have achieved IC50 values in the low nanomolar range against hDHODH and have demonstrated significant in vivo antitumor effects.[9]

Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[10][11] Certain isoforms, such as CA IX and CA XII, are overexpressed in tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[12] 1,2,3-triazole derivatives have been investigated as inhibitors of these tumor-associated CAs.[12][13] The triazole ring can act as a versatile scaffold to which various zinc-binding groups and tail moieties can be appended to achieve potent and selective inhibition.

Cholinesterases

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine.[2][14] Inhibition of these enzymes is a therapeutic strategy for neurodegenerative diseases like Alzheimer's. Naphtho- and thienobenzo-triazole derivatives have been evaluated as cholinesterase inhibitors, with some compounds showing potent activity and selectivity for either AChE or BChE.[2][14]

Structure-Activity Relationship (SAR) Insights

The extensive research on 1H-Naphtho[2,3-d]triazole and related triazole derivatives has yielded valuable SAR insights that can guide future drug design efforts.

-

Substitution on the N-1 Aryl Ring (IDO1/TDO Inhibitors): For the 1-aryl-1H-naphtho[2,3-d][6][1]triazole-4,9-dione series, electron-withdrawing groups, particularly halogens, at the meta and para positions of the phenyl ring generally enhance inhibitory potency against IDO1 and TDO.[6]

-

The Triazole Linker: The 1,2,3-triazole ring is not merely a linker but an active participant in binding. It can engage in hydrogen bonding and dipole-dipole interactions, and its rigidity helps to properly orient the substituent groups within the enzyme's active site.[1]

-

Polar Groups (Carbonic Anhydrase Inhibitors): For CA inhibitors, the presence of polar groups on the phenyl ring attached to the triazole can contribute positively to the inhibitory activity.[10]

-

Chain Length and Substituents (Cholinesterase Inhibitors): The nature and length of substituents on the naphthotriazole core can significantly impact potency and selectivity against AChE and BChE.[2][14]

Experimental Protocols for Inhibitor Evaluation

Kinase Inhibition Assay (Example: CDK2)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound against CDK2.

Materials:

-

Recombinant human CDK2/Cyclin E complex

-

Kinase substrate (e.g., Histone H1)

-

ATP (Adenosine triphosphate)

-

Test compounds (1H-Naphtho[2,3-d]triazole derivatives)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the CDK2/Cyclin E enzyme.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the substrate (Histone H1) and ATP.

-

Incubate the reaction for 1 hour at 30°C.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Data Presentation

The inhibitory activities of representative 1H-Naphtho[2,3-d]triazole derivatives against various enzyme targets are summarized below.

| Compound Class | Target Enzyme(s) | Representative Compound | IC50 (nM) | Reference |

| 1-Aryl-1H-naphtho[2,3-d][6][1]triazole-4,9-diones | IDO1 | Compound 38 | 5 | [6] |

| TDO | 4 | [6] | ||

| Naphtho[2,3-d][6][1]triazole-4,9-dione derivatives | hDHODH | Compound 11l | 4.5 | [9] |

| Compound 11k | 9 | [9] | ||

| Naphtho-triazoles | AChE | Compound 3 | 51,300 | [2] |

| BChE | 53,500 | [2] | ||

| 1,4-Naphthoquinone-1,2,3-triazole hybrids | CDK2 | Compound 4a-4j | 300 - >10,000 | [7] |

Visualizations

Signaling Pathway

Caption: Potential inhibition of the cell cycle by Naphthoquinone-Triazole hybrids targeting CDK2.

Experimental Workflow

Caption: Workflow for the development of 1H-Naphtho[2,3-d]triazole derivatives as enzyme inhibitors.

Future Perspectives and Conclusion